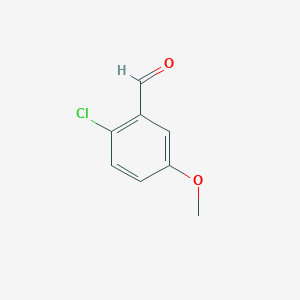

2-Chloro-5-methoxybenzaldehyde

Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry Research

Halogenated benzaldehydes represent a significant class of compounds characterized by the presence of one or more halogen atoms on the benzaldehyde structure. This substitution profoundly influences the molecule's electronic properties, reactivity, and biological interactions. The field has seen extensive research, partly inspired by the natural biosynthesis of such compounds. For instance, white-rot fungi like Bjerkandera adusta are known to produce chlorinated methoxybenzaldehydes, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 3,5-dichloro-4-methoxybenzaldehyde, de novo from glucose. oup.com This natural occurrence highlights the role of halogenation in biological systems and provides a basis for exploring the synthetic counterparts.

2-Chloro-5-methoxybenzaldehyde fits within this context as a synthetically accessible isomer of naturally occurring metabolites. The presence of the chloro and methoxy (B1213986) groups creates a distinct electronic profile that influences the reactivity of the aldehyde and the aromatic ring. Research on related compounds, such as 5-Chloro-3-fluoro-2-methoxybenzaldehyde, demonstrates that the specific arrangement of halogen and methoxy substituents is critical for modulating biochemical interactions, such as binding affinity to enzymes and receptors. Therefore, the study of this compound contributes to the broader understanding of structure-activity relationships within the family of halogenated aromatic aldehydes.

Significance as a Precursor in Complex Organic Synthesis

A primary role of this compound in chemical research is its function as a versatile intermediate or precursor for constructing more complex molecules. d-nb.infofdc-chemical.com Its aldehyde group is a reactive handle for a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and nucleophilic addition reactions. evitachem.com

For example, it serves as a starting material in multi-step synthetic sequences. d-nb.info Studies on related structures show that substituted benzaldehydes are crucial building blocks. For instance, 2,5-dimethoxy-benzaldehyde is used in condensation reactions with ethyl cyanoacetate (B8463686) and thiourea (B124793) to synthesize thiopyrimidine derivatives, which are scaffolds for further chemical elaboration. japsonline.com Similarly, the Claisen-Schmidt condensation of substituted acetophenones with appropriate aromatic aldehydes is a common method for preparing chalcones, a class of compounds with significant chemical and biological interest. researchgate.net The reactivity of this compound makes it a suitable candidate for such syntheses, enabling the introduction of its specific substitution pattern into larger, more elaborate molecular architectures. Its utility is also noted in the preparation of precursors for radiolabeling, indicating its importance in the development of imaging agents. chemicalbook.com

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Investigations

The concept of a "privileged scaffold" is central to modern drug discovery and refers to molecular frameworks that can serve as ligands for multiple, diverse biological targets. nih.govufrj.br These scaffolds provide a structural template that, with appropriate functionalization, can be adapted to interact with various proteins and receptors. researchgate.netresearchgate.net While this compound itself is a relatively simple molecule, it functions as a key building block for constructing molecules based on recognized privileged structures.

A prominent example is the chalcone (B49325) (1,3-diaryl-2-propen-1-one) scaffold, which is found in many natural products and is widely recognized as a privileged structure in medicinal chemistry. researchgate.net Chalcones are readily synthesized through the condensation of a benzaldehyde with an acetophenone (B1666503). researchgate.net By using this compound in such a synthesis, its chloro-methoxy-phenyl motif can be incorporated into the chalcone framework. Derivatives of benzaldehyde are investigated for a wide range of biological activities, and their incorporation into larger structures like chalcones has yielded compounds with anti-inflammatory and other properties. researchgate.netresearchgate.net The strategic use of this and other halogenated benzaldehydes allows medicinal chemists to systematically explore the chemical space around a privileged core, fine-tuning the electronic and steric properties to optimize interactions with biological targets. researchgate.net

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQKZTTXKWGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513186 | |

| Record name | 2-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13719-61-4 | |

| Record name | 2-Chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methoxybenzaldehyde and Its Derivatives

Established Synthetic Routes and Reaction Optimizations

Traditional methods for the synthesis of 2-chloro-5-methoxybenzaldehyde often rely on multi-step procedures involving chlorination, oxidation, and formylation techniques. Optimizing these established routes is crucial for improving yields and reducing byproducts.

Chlorination Strategies for Methoxybenzaldehyde Precursors

The direct chlorination of methoxybenzaldehyde precursors is a common strategy. For instance, the chlorination of 3-methoxybenzaldehyde (B106831) can be achieved using various chlorinating agents. A general and regioselective method for the chlorination of activated arenes, such as anisole (B1667542) derivatives, has been developed using iron(III) triflimide as a catalyst to activate N-chlorosuccinimide (NCS). acs.orgcore.ac.uk This method is effective for a range of anisole, aniline, acetanilide, and phenol (B47542) derivatives. acs.org For substrates that are less reactive or prone to side reactions, alternative conditions using iron(III) chloride in an ionic liquid like [BMIM]NTf2 at elevated temperatures have proven successful, leading to high yields of monochlorinated products. acs.orgcore.ac.uk

For example, the chlorination of 4-methoxybenzaldehyde (B44291) to yield 3-chloro-4-methoxybenzaldehyde (B1194993) has been accomplished with NCS and a catalytic amount of iron(III) chloride in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide at 70 °C, resulting in an 83% yield. acs.org

Oxidation of Precursors (e.g., Substituted Toluene (B28343) Derivatives)

The oxidation of substituted toluene derivatives presents another viable route. A notable example is the synthesis of this compound from 2-chloro-5-methoxytoluene. This process involves the bromination of the methyl group using N-bromosuccinimide (NBS) with a catalytic amount of AIBN, followed by oxidation of the resulting bromomethyl intermediate in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate. d-nb.info

The vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde has been studied extensively over various supported vanadium oxide catalysts. researchgate.net Catalysts such as V2O5 on basic supports like MgO and CaO-MgO have shown good selectivity towards the desired aldehyde at temperatures around 673 K. researchgate.net Furthermore, electrocatalytic oxidation of p-methoxytoluene using a MnO2/carbon nanotube/graphene catalyst has demonstrated high selectivity for p-methoxybenzaldehyde, offering a greener alternative by avoiding costly and toxic oxidants. rsc.org

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds to produce aryl aldehydes. numberanalytics.comwikipedia.orgmychemblog.com The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgmychemblog.com This electrophilic substitution reaction is highly effective for arenes that are more activated than benzene (B151609), such as phenols and anilines. wikipedia.org The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.orgmychemblog.com This method has found broad applications in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods, including the use of advanced catalytic systems and environmentally friendly reaction conditions.

Catalytic Systems for Direct Functionalization

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom economy and efficiency. acs.orgbridgewater.edu Palladium-catalyzed C(sp2)–H oxygenation reactions provide a direct pathway to substituted phenols from simpler starting materials. acs.org Transient directing groups have emerged as a powerful tool in this context, enabling site-selective functionalization without the need for covalent installation and removal of directing groups. acs.orgrsc.org For instance, Pd(II)-catalyzed ortho-C-H hydroxylation of benzaldehydes has been achieved using transient directing groups like 4-chloroanthranilic acid. acs.org

Furthermore, palladium-catalyzed ortho-C–H functionalization of benzaldehydes using a transient directing group strategy has been extended to include chlorination and bromination. researchgate.net Scandium triflate has also been explored as a catalyst for the C-H activation of aromatic aldehydes, offering a potentially cheaper alternative to palladium catalysts. bridgewater.edu

Environmentally Benign Reaction Conditions

A significant push towards "green chemistry" has spurred the development of synthetic methods that utilize environmentally benign solvents and catalysts. thieme-connect.comrsc.org Deep-eutectic solvents, for example, have been used as both a solvent and a catalyst for the condensation reaction of isoniazid (B1672263) with substituted benzaldehydes, offering short reaction times and high yields without extensive purification. thieme-connect.com

Aqueous solutions of biogenic carboxylic acids, such as gluconic acid, have been successfully employed as sustainable and recyclable catalysts for the synthesis of dihydropyridines and dihydropyrimidinones from substituted benzaldehydes, achieving excellent yields. rsc.org Microwave, ultrasound, and mechanochemical methods are also being used to synthesize derivatives of substituted benzaldehydes, significantly reducing reaction times compared to conventional methods. mdpi.com

Data Tables

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NCS, FeCl3 (5 mol%), [BMIM]NTf2, 70 °C, 18 h | 3-Chloro-4-methoxybenzaldehyde | 83% | acs.org |

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methoxytoluene | 1) NBS, AIBN (cat.), CCl4; 2) DMSO, K2CO3 | This compound | 36% (over 2 steps) | d-nb.info |

| p-Methoxytoluene | V2O5/CaO-MgO catalyst, 673 K, vapor phase | p-Methoxybenzaldehyde | High selectivity | researchgate.net |

| p-Methoxytoluene | MnO2/CNT/Gr catalyst, electrocatalytic oxidation | p-Methoxybenzaldehyde | 82.73% selectivity | rsc.org |

Regioselective Synthesis of Isomeric Chloromethoxybenzaldehydes

The synthesis of specific isomers of chloromethoxybenzaldehyde, such as this compound, requires precise control over the introduction of functional groups onto the benzene ring. This control, known as regioselectivity, is crucial for avoiding the formation of unwanted isomers and ensuring a high yield of the desired product. The primary precursor for this compound is typically 4-chloroanisole (B146269). The directing effects of the methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents on the aromatic ring govern the position of the incoming formyl group (-CHO) during electrophilic aromatic substitution.

Several formylation methods are employed to achieve this transformation with high regioselectivity:

Vilsmeier-Haack Reaction: This is a classic and reliable method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. wikipedia.orgmychemblog.com When reacted with 4-chloroanisole, the electron-rich nature of the ring facilitates the electrophilic attack, primarily at the C2 position, to yield this compound after aqueous workup. wikipedia.org

Ortho-Formylation of Phenols: Another strategy involves the direct formylation of substituted phenols. A notable method uses paraformaldehyde in the presence of magnesium dichloride and triethylamine. mdma.chorgsyn.org This approach provides exclusive ortho-formylation and is effective for phenols with electron-releasing groups like methoxy groups. mdma.chorgsyn.org For instance, the formylation of 4-chlorophenol (B41353) followed by methylation could be an alternative route, though direct formylation of 4-chloroanisole is more common.

Modern Catalytic Methods: Recent advancements have introduced milder and more versatile formylation techniques. One such method involves a nickel/photoredox-catalyzed C-H functionalization. osti.gov This approach uses 1,3-dioxolane (B20135) as a formyl source and proceeds under mild conditions, tolerating a wide range of functional groups. osti.govwiley.com Studies have shown that electron-rich aryl chlorides like 4-chloroanisole can be successfully formylated using this method, offering a valuable alternative to classical approaches. osti.gov

The regioselectivity of these reactions is paramount. For example, in the nitration of 4-chloroanisole, the major product is 4-chloro-2-nitroanisole, further demonstrating the strong directing effect of the methoxy group to the ortho position. core.ac.uk

Table 1: Comparison of Regioselective Synthesis Methods for Chloromethoxybenzaldehydes

| Method | Starting Material | Reagents | Key Features | Typical Product from 4-Chloroanisole |

|---|---|---|---|---|

| Vilsmeier-Haack | 4-Chloroanisole | DMF, POCl₃ | Well-established, good for electron-rich arenes. wikipedia.org | This compound |

| Duff Reaction | 4-Chloro-2-methoxyphenol | Hexamethylenetetramine, acid | Formylation of activated phenols. | 5-Chloro-3-methoxy-2-hydroxybenzaldehyde |

| Reimer-Tiemann | 4-Chloro-3-methoxyphenol | Chloroform, NaOH | ortho-Formylation of phenols, often gives mixtures. | Mixture of isomers |

| Mg-Chelate Method | 4-Methoxyphenol | Paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity for phenols. mdma.chorgsyn.org | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) |

| Ni/Photoredox Catalysis | 4-Chloroanisole | 1,3-dioxolane, Ni/Ir catalyst | Mild conditions, broad scope. osti.gov | This compound |

Industrial Production Methodologies and Scaling Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves optimizing the chosen synthetic route for large-scale manufacturing. The primary goal is to ensure a safe, cost-effective, and efficient process with high yield and purity.

Process Optimization and Scale-Up: Industrial production methods often mirror the successful laboratory syntheses, such as the Vilsmeier-Haack reaction, but are adapted for large-scale equipment and safety protocols. smolecule.com Key considerations include:

Reagent Selection: The cost and handling of reagents are critical. While phosphorus oxychloride is effective, its reactivity requires careful management on a large scale.

Reaction Conditions: Temperature control is crucial. Exothermic reactions must be managed with appropriate cooling systems to prevent runaway reactions and the formation of by-products.

Solvent Use and Recovery: The choice of solvent impacts reaction efficiency, product isolation, and waste disposal costs. Industrial processes aim to minimize solvent use or employ solvent recovery and recycling systems.

Workup and Purification: Isolating the final product from the reaction mixture must be efficient. Techniques like distillation, crystallization, and extraction are optimized for large volumes. For instance, processes for related compounds like 2,5-dimethoxybenzaldehyde (B135726) involve careful precipitation and filtration steps to obtain high-purity crystals. google.comscribd.com

Advanced Manufacturing Technologies: To enhance safety, efficiency, and consistency, modern chemical manufacturing is increasingly adopting advanced technologies.

Continuous Flow Reactors: For highly reactive or exothermic processes like the Vilsmeier-Haack reaction, continuous flow reactors or microchannel reactors offer significant advantages over traditional batch reactors. smolecule.com These systems allow for precise control over reaction parameters, improved heat transfer, and enhanced safety by minimizing the volume of hazardous material at any given time. google.com This technology is being applied to the synthesis of related chlorinated aromatic compounds, indicating its suitability for this compound production. google.comgoogle.com

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like spectroscopy can ensure the process remains within the desired parameters, leading to higher consistency and yield.

Table 2: Scaling Considerations for this compound Production

| Consideration | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glass flask (batch) | Large stainless steel reactor (batch) or Continuous flow reactor |

| Heat Management | Heating mantle, oil bath | Jacketed reactors with heating/cooling fluids, heat exchangers |

| Reagent Addition | Manual (e.g., dropping funnel) | Automated dosing pumps for controlled addition |

| Process Control | Manual monitoring (TLC, GC) | Automated process control systems with real-time analytics (PAT) |

| Safety | Fume hood, personal protective equipment | Engineered safety systems, containment, emergency protocols |

| Throughput | Grams to kilograms | Kilograms to tons |

| Economic Focus | Proof of concept, yield | Cost per kilogram, process efficiency, cycle time |

Chemical Reactivity, Reaction Pathways, and Mechanistic Investigations of 2 Chloro 5 Methoxybenzaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group is a key center of reactivity in 2-chloro-5-methoxybenzaldehyde, readily participating in a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. evitachem.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. evitachem.com For instance, in condensation reactions with amines, this nucleophilic addition is the initial step toward the formation of imines or Schiff bases, which are valuable intermediates in organic synthesis. evitachem.com The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the benzene (B151609) ring can modulate the reactivity of the aldehyde group in these additions.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-methoxybenzoic acid. smolecule.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The choice of reagent and reaction conditions can be critical to achieving high yields and avoiding unwanted side reactions. For example, sodium hypochlorite (B82951) (household bleach) has been used as a cost-effective and environmentally friendly oxidizing agent for converting various aryl aldehydes to carboxylic acids. researchgate.net The reaction mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid.

Table 1: Oxidation of Substituted Aldehydes

| Aldehyde Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO4) | 2-Chloro-5-methoxybenzoic acid | smolecule.com |

| 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | Potassium Permanganate (KMnO4) | 4-(Allyloxy)-2-chloro-5-ethoxybenzoic acid | |

| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | Not Specified | 2-Chloro-3-hydroxy-4-methoxybenzoic acid | |

| Various aryl aldehydes | Sodium Hypochlorite (NaClO) | Corresponding carboxylic acids | researchgate.net |

Reduction Mechanisms to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (2-chloro-5-methoxyphenyl)methanol. uoanbar.edu.iq Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The mechanism of reduction with complex metal hydrides like NaBH4 involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a protic solvent provides the final alcohol product. The choice between NaBH4 and the more reactive LiAlH4 often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Reduction of Substituted Aldehydes

| Aldehyde Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH4) | (2-Chloro-5-methoxyphenyl)methanol | |

| 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | Sodium Borohydride (NaBH4) | (4-(Allyloxy)-2-chloro-5-ethoxyphenyl)methanol | |

| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | Not Specified | (2-Chloro-3-hydroxy-4-methoxyphenyl)methanol | |

| Benzaldehyde (B42025) | [Zn(BH4)2(2-Mepy)] | Benzyl alcohol | orientjchem.org |

Cannizzaro Reaction Mechanisms (Disproportionation of Aldehydes)

Aldehydes that lack an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. uoanbar.edu.iqwikipedia.org In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting the reduction. wikipedia.org The products, after an acid-base workup, are 2-chloro-5-methoxybenzyl alcohol and 2-chloro-5-methoxybenzoic acid. rsc.org While a classic example of this reaction produces a 50:50 mixture of the alcohol and carboxylic acid, variations like the crossed Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can improve the yield of the desired alcohol. srmist.edu.in

Halogen and Methoxy (B1213986) Group Transformations

Nucleophilic Aromatic Substitution of the Chloro Moiety

The chlorine atom on the benzene ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing aldehyde group, particularly at the ortho position to the chlorine, facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. fishersci.fi Common nucleophiles used in these reactions include amines and thiols. The reaction typically requires a base and may be carried out at elevated temperatures. fishersci.fi The mechanism generally proceeds via an addition-elimination pathway. bau.edu.lb

Table 3: Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | Amines, Thiols | Substituted derivatives | |

| 5-Chloro-3-fluoro-2-methoxybenzaldehyde | Various nucleophiles | Substituted derivatives | |

| 1-Chloro-2-(trifluoromethyl)-4-nitrobenzene derivatives | Hydrazine, Sodium Hydroxide | Substituted derivatives | bau.edu.lb |

Influence of Substituents on Ring Reactivity (e.g., Electrophilic Substitution)

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the interplay of the electronic effects of the chloro and methoxy substituents. The methoxy group (-OCH₃) is an activating group, donating electron density to the ring through resonance, while the chloro group (-Cl) is a deactivating group, withdrawing electron density via induction.

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com Conversely, the chloro group is a weak deactivating group and also an ortho, para director. minia.edu.eg In this compound, the positions ortho to the strongly activating methoxy group are C4 and C6. The position para to the methoxy group is already substituted with the chloro group. The positions ortho to the chloro group are C1 (substituted with the aldehyde) and C3. The position para to the chloro group is C6.

Condensation Reactions and Derivatization Strategies

The aldehyde functional group of this compound is a key site for a variety of condensation reactions, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in building more complex molecular architectures.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). These reactions are a cornerstone of coordination chemistry and have been extensively studied. ekb.eg

The synthesis of Schiff bases from this compound typically involves refluxing the aldehyde with a suitable primary amine in an alcoholic solvent. researchgate.net The resulting Schiff base ligands can be characterized by various spectroscopic techniques. For instance, in the ¹H NMR spectrum, the formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-). rsc.org In the ¹³C NMR spectrum, a signal corresponding to the imine carbon is also observed. rsc.org Infrared (IR) spectroscopy is another powerful tool, where the C=N stretching vibration appears in the region of 1603–1629 cm⁻¹, providing clear evidence of Schiff base formation. rsc.orgmdpi.com X-ray crystallography has been employed to definitively determine the molecular geometry of these compounds in the solid state. researchgate.net

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from this compound

| Spectroscopic Technique | Key Observation | Reference |

|---|---|---|

| ¹H NMR | Signal for azomethine proton (-CH=N-) | rsc.org |

| ¹³C NMR | Signal for imine carbon (-C=N-) | rsc.org |

| IR Spectroscopy | C=N stretching vibration at 1603–1629 cm⁻¹ | rsc.orgmdpi.com |

The formation of an imine from an aldehyde and an amine is a reversible reaction that proceeds through a carbinolamine intermediate. The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, facilitating the elimination of water to form the imine. The rate of the reaction is dependent on the pH of the medium. At very low pH, the amine is protonated and becomes non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine. Thus, the reaction rate is maximal at a mildly acidic pH.

Schiff bases derived from this compound are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. ekb.eg The imine nitrogen and often another donor atom from the amine precursor (such as a phenolic oxygen) can chelate to a metal center, forming bi- or polydentate ligands.

These ligands have been used to synthesize a range of metal complexes with different geometries, including square planar and octahedral. researchgate.netindexcopernicus.com The electronic and steric properties of the Schiff base ligand, which are influenced by the chloro and methoxy substituents, can be fine-tuned to modulate the properties of the resulting metal complexes. For example, the coordination of the ligand to a metal ion is often evidenced by a shift in the C=N stretching frequency in the IR spectrum. mdpi.com These complexes have been investigated for various applications, including their potential as catalysts and their biological activities. samipubco.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone. This compound can react with acetophenones in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, to yield chalcones. ijarsct.co.innih.gov

This reaction proceeds via an aldol (B89426) condensation mechanism. escholarship.org The base removes a proton from the α-carbon of the acetophenone (B1666503) to generate an enolate ion. The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone (B49325). escholarship.org The reaction is often carried out in an alcoholic solvent at room temperature or with gentle heating. derpharmachemica.comarabjchem.org The synthesized chalcones can be purified by recrystallization. arabjchem.org

Table 2: Examples of Chalcones Synthesized from this compound

| Acetophenone Reactant | Product Chalcone | Reference |

|---|---|---|

| Halohydroxysubstituted acetophenones | New chalcones (3a-g) | researchgate.net |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Chalcone derivatives 50a–d | nih.gov |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. mychemblog.com this compound readily participates in this reaction with compounds containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). google.com

The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.com The base facilitates the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. The resulting intermediate undergoes elimination of water to yield a new carbon-carbon double bond. mychemblog.com These reactions are valuable for synthesizing a variety of functionalized alkenes. For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with malononitrile has been shown to produce 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org The Knoevenagel condensation can be promoted by various catalytic systems, including Lewis acids, ionic liquids, and even green solvents like water, often providing high yields under mild conditions. researchgate.netijcps.org The products of these reactions serve as important intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. mychemblog.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Amino-5-bromopyridine |

| 2-Amino-5-methylpyridine |

| 2-Bromobenzaldehyde |

| This compound |

| 2-hydroxy-5-methoxybenzaldehyde |

| 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile |

| 2-methoxy-4-nitrobenzaldehyde |

| 2-methoxy-6-nitrobenzaldehyde |

| 2-nitrobenzaldehyde |

| 4-methoxy-2-nitrobenzaldehyde |

| 4-nitrobenzaldehyde |

| Anisole (B1667542) |

| Ethyl cyanoacetate |

| Malononitrile |

| Piperidine |

| Sodium hydroxide |

| Potassium hydroxide |

Kinetic and Thermodynamic Aspects of Imine Formation

Cyclization Reactions Utilizing the Benzaldehyde Moiety

The benzaldehyde functional group in this compound is a versatile handle for constructing a variety of heterocyclic systems through intramolecular and intermolecular cyclization reactions. The electrophilic carbon of the aldehyde group readily reacts with nucleophiles, initiating cascades that result in the formation of new rings. The electronic properties of the chloro and methoxy substituents on the aromatic ring influence the reactivity of the aldehyde and the subsequent cyclization steps.

One significant application is in the synthesis of fused heterocyclic compounds like quinazolines. In these reactions, the aldehyde condenses with a bifunctional reagent containing amino groups, leading to the formation of a heterocyclic ring. For instance, the reaction of a substituted benzaldehyde with a 2-aminobenzothiazole (B30445) and a cyclic ketone in a one-pot, three-component synthesis can yield complex annulated benzothiazoloquinazolines. nih.gov The general mechanism involves the initial formation of an imine, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core. nih.govopenmedicinalchemistryjournal.com

Another important cyclization pathway is the Pictet-Spengler reaction, which is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. numberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde, such as this compound, typically under acidic conditions. nrochemistry.com The key steps are the formation of an iminium ion from the amine and aldehyde, followed by an intramolecular electrophilic attack of the iminium carbon on the electron-rich aromatic ring, leading to a 6-endo-trig cyclization. nrochemistry.com The development of catalytic, enantioselective versions of the Pictet-Spengler reaction has further expanded its utility in synthesizing chiral alkaloids and pharmacologically active compounds. jh.edunsf.gov

Furthermore, the benzaldehyde moiety can participate in cascade reactions to form complex polycyclic structures. Research has shown that derivatives of substituted benzaldehydes can undergo cyclization with amino acid derivatives. For example, o-(2-acyl-1-ethynyl)benzaldehydes react with N-acylglycines in a cascade process involving the formation of an oxazolone (B7731731) intermediate, which then reacts with the aldehyde to construct indenopyranone systems. acs.org This process involves the sequential formation of multiple carbon-carbon and carbon-oxygen bonds in a single operation. acs.org

The table below summarizes representative cyclization reactions involving substituted benzaldehydes, illustrating the potential pathways for this compound.

| Reaction Type | Reactants | Key Conditions | Product Class |

| Quinazoline Synthesis | Aromatic Aldehyde, 2-Aminobenzothiazole, α-Tetralone | Triethylamine, Ethanol, Reflux | Benzothiazolo[2,3-b]quinazolines |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde | Protic or Lewis Acid | Tetrahydroisoquinolines / Tetrahydro-β-carbolines |

| Chromene Synthesis | 2-Hydroxybenzaldehyde derivative, Malononitrile derivative | Piperidine | 2-Iminochromenes |

| Indenopyranone Synthesis | o-(2-acyl-1-ethynyl)benzaldehyde, N-acylglycine | Acetic Anhydride, Heat | Indeno[2,1-c]pyran-3-ones |

Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product that incorporates structural features from each starting material. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules for drug discovery and material science. nih.govnih.gov this compound, with its reactive aldehyde group, serves as a valuable component in various MCRs.

A prominent example is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). sigmaaldrich.com This reaction, typically acid-catalyzed, produces dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of biological activities. sigmaaldrich.comorientjchem.org The electronic nature of the substituents on the aromatic aldehyde significantly influences the reaction's efficiency. Aldehydes bearing electron-withdrawing groups, such as the chloro group in this compound, can impact the rate of the initial condensation step with urea and the subsequent reaction cascade. orientjchem.org While sometimes requiring harsher conditions, their participation allows for the synthesis of specifically functionalized DHPMs. orientjchem.org The development of solvent-free and novel catalytic systems continues to enhance the scope and greenness of the Biginelli reaction. orientjchem.orgbeilstein-journals.org

Another powerful MCR is the Ugi four-component reaction (U-4CR) . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides in a single step. organic-chemistry.org The Ugi reaction is renowned for its exceptional ability to generate molecular diversity, as a vast number of products can be synthesized by simply varying the four starting components. thieme-connect.de this compound can serve as the aldehyde component, leading to peptidomimetic structures containing the 2-chloro-5-methoxyphenyl moiety. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise manner to yield the final product. organic-chemistry.org Subsequent intramolecular reactions of the Ugi product can lead to further complexity, such as the formation of diketopiperazines. mdpi.comresearchgate.net

Beyond these well-known MCRs, this compound can be employed in other multi-reactant syntheses. For example, one-pot procedures for creating fused heterocyclic systems, such as 4H-pyrans or multisubstituted pyridines, often utilize a range of aromatic aldehydes. conicet.gov.ar These reactions typically involve the condensation of the aldehyde with active methylene compounds and other nucleophiles, often facilitated by a catalyst. conicet.gov.ar

The table below details key multicomponent reactions where this compound can be a crucial building block.

| Reaction Name | Number of Components | Reactant Types | Product Scaffold |

| Biginelli Reaction | Three | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone / Dihydropyrimidinethione |

| Ugi Reaction | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Hantzsch Pyridine Synthesis (variant) | Three/Four | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | Dihydropyridine |

| 4H-Pyran Synthesis | Three | Aldehyde, Malononitrile, β-Dicarbonyl Compound | Substituted 4H-Pyran |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Chloro-5-methoxybenzaldehyde. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to provide unambiguous assignments.

The ¹H NMR spectrum provides information on the chemical environment of the protons. The aromatic region is expected to show three distinct signals corresponding to H-3, H-4, and H-6. The aldehyde proton (CHO) typically appears significantly downfield, while the methoxy (B1213986) protons (OCH₃) resonate upfield as a sharp singlet.

The expected chemical shifts (δ) are influenced by the electronic effects of the substituents. The chlorine at C-2 and the aldehyde group are electron-withdrawing, deshielding nearby protons, while the methoxy group at C-5 is electron-donating via resonance, causing a shielding effect. modgraph.co.uk The spin-spin coupling between adjacent protons provides connectivity information, with typical coupling constants (J) for ortho-coupling in benzene (B151609) rings being in the range of 7-9 Hz and meta-coupling being 2-3 Hz.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.55 | d | J(H3-H4) ≈ 8.5 |

| H-4 | ~7.10 | dd | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 3.0 |

| H-6 | ~7.35 | d | J(H6-H4) ≈ 3.0 |

| CHO | ~10.40 | s | - |

| OCH₃ | ~3.85 | s | - |

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, eight distinct signals are expected: six for the aromatic ring, one for the aldehyde carbonyl carbon, and one for the methoxy carbon. The chemical shifts are predicted based on additivity rules and known substituent effects for substituted benzenes. researchgate.net The carbonyl carbon is the most deshielded, appearing far downfield. Carbons directly attached to electronegative atoms (chlorine and oxygen) also show characteristic downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CHO) | ~130 |

| C-2 (C-Cl) | ~135 |

| C-3 | ~133 |

| C-4 | ~115 |

| C-5 (C-OCH₃) | ~159 |

| C-6 | ~125 |

| CHO | ~189 |

| OCH₃ | ~56 |

Note: These are predicted values based on established substituent chemical shift increments. researchgate.net Experimental values can differ.

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. libretexts.orge-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. modgraph.co.uk For this compound, the key expected correlations would be between the aromatic protons: a cross-peak would appear between H-3 and H-4, and a weaker one between H-4 and H-6, confirming their relative positions. The aldehyde and methoxy protons, being singlets, would not show any COSY cross-peaks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique correlates protons with the carbons to which they are directly attached (¹J-coupling). libretexts.org It allows for the unambiguous assignment of protonated carbons. Expected correlations are: H-3 with C-3, H-4 with C-4, H-6 with C-6, the aldehyde proton with the CHO carbon, and the methoxy protons with the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to three bonds (²J and ³J), which is critical for piecing together the molecular skeleton and placing substituents. libretexts.org Key HMBC correlations for confirming the structure include:

The aldehyde proton (CHO) showing correlations to C-1 and C-2/C-6.

The methoxy protons (OCH₃) showing a strong correlation to C-5.

Proton H-6 showing correlations to C-1, C-2, and C-4.

Proton H-4 showing correlations to C-2, C-5, and C-6.

Proton H-3 showing correlations to C-1, C-2, and C-5.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group of the aldehyde.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2850, ~2750 | Medium | C-H Stretch (Fermi resonance doublet) | Aldehyde (CHO) |

| ~1700 | Strong | C=O Stretch | Aldehyde (CHO) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether (OCH₃) |

| ~1030 | Medium | C-O-C Symmetric Stretch | Aryl-alkyl ether (OCH₃) |

| ~800-850 | Strong | C-H Out-of-plane Bending | Substituted Benzene |

| ~700-750 | Medium | C-Cl Stretch | Chloroalkane |

Note: Frequencies are approximate and based on data from analogous substituted benzaldehydes. core.ac.uk

FT-Raman spectroscopy is complementary to FT-IR, often providing stronger signals for non-polar functional groups and symmetric vibrations. americanpharmaceuticalreview.com The aromatic ring vibrations are typically prominent in the Raman spectrum.

Interactive Data Table: Characteristic FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | C-H Stretch | Aromatic Ring |

| ~1700 | Medium-Weak | C=O Stretch | Aldehyde (CHO) |

| ~1600 | Strong | C=C Stretch (Ring Breathing) | Aromatic Ring |

| ~1250 | Medium | C-O-C Asymmetric Stretch | Aryl-alkyl ether (OCH₃) |

| ~820 | Strong | Ring Breathing Mode | Substituted Benzene |

| ~700 | Medium | C-Cl Stretch | Chloroalkane |

Note: Frequencies and intensities are approximate and based on typical values for substituted aromatic compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the benzaldehyde (B42025) chromophore, which is influenced by the chloro and methoxy substituents. The UV-Vis spectrum of aromatic aldehydes typically displays distinct absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding (π) orbitals. For substituted benzaldehydes, these are often observed in the 200-300 nm region. The n→π transition involves the promotion of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. mdpi.com This transition is characteristically of lower intensity and appears at a longer wavelength, typically above 300 nm for simple carbonyl compounds.

In this compound, the presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet lone-pair-containing, chloro group (-Cl) on the benzene ring modifies the energy levels of the molecular orbitals. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted benzaldehyde. For instance, studies on structurally similar compounds, such as chalcones derived from 2-methoxybenzaldehyde, show strong π-π* transitions around 297 nm and n-π* transitions near 362 nm. researchgate.net Theoretical studies on related compounds like 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) also involve the analysis of electronic properties and transitions using time-dependent density functional theory (TD-DFT). researchgate.net

Table 1: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* | 250 - 300 | Aromatic Ring, Carbonyl C=O |

Steady-State Fluorescence Emission Studies

Steady-state fluorescence spectroscopy provides insights into the excited state properties of a molecule. While many aromatic aldehydes exhibit weak fluorescence, their derivatives, such as Schiff bases, often display significant emissive properties. beilstein-journals.org Studies on complex molecules incorporating substituted benzaldehyde moieties have demonstrated fluorescence, which can be sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.com

For this compound itself, detailed fluorescence studies are not extensively documented in publicly available literature. However, a typical investigation would involve measuring the excitation and emission spectra to determine the respective wavelength maxima (λex and λem). The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, would also be a key parameter to determine. For related Schiff base derivatives, fluorescence emission has been observed at various wavelengths, often dependent on the specific structural modifications made to the aldehyde. beilstein-journals.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₈H₇ClO₂, corresponding to a molecular weight of approximately 170.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 170. A characteristic feature for a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak at m/z 172. researchgate.net Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1), the relative intensity of the M⁺˙ peak at m/z 170 to the M+2 peak at m/z 172 would be in a 3:1 ratio. researchgate.net

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 135 (M-35).

Loss of a Formyl Radical: Alpha-cleavage next to the benzene ring can lead to the loss of the -CHO group, producing a fragment at m/z 141 (M-29).

Loss of a Methoxy Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 139 (M-31).

Loss of a Methyl Radical: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 155 (M-15).

Analysis of related compounds, such as 2-formyl-5-methoxybenzoic acid, shows analogous fragmentation patterns, including the loss of methoxy and formyl groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Type of Cleavage |

|---|---|---|

| 172 | [C₈H₇³⁷ClO₂]⁺˙ | Isotopic Molecular Ion (M+2) |

| 170 | [C₈H₇³⁵ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - CH₃]⁺ | Loss of methyl radical |

| 141 | [M - CHO]⁺ | Loss of formyl radical |

| 139 | [M - OCH₃]⁺ | Loss of methoxy radical |

X-ray Crystallography for Solid-State Molecular Geometry Determination

Studies on substituted methoxybenzaldehyde derivatives, such as 2-Chloro-3-hydroxy-4-methoxybenzaldehyde, often reveal a monoclinic crystal system. It is anticipated that this compound would also crystallize in a common system like monoclinic or orthorhombic. The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the substituents. For example, in a related compound, the dihedral angle between the benzene ring and the methoxy group was found to be approximately 5.34°.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

| Parameter | Predicted Value/System | Source of Analogy |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | researchgate.net |

| Space Group | e.g., P2₁ or P2₁cn | researchgate.net |

| Molecular Conformation | Near-planar |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, providing insights into a wide range of properties. For 2-Chloro-5-methoxybenzaldehyde, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to predict its geometry, electronic landscape, and vibrational modes. Such studies are foundational for understanding its behavior in chemical reactions.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the lowest energy arrangement of its atoms. For substituted benzaldehydes, this also involves conformational analysis, particularly concerning the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring.

Theoretical calculations for similar molecules, such as derivatives of 2-hydroxy-5-methoxybenzaldehyde (B1199172), have shown that the planarity of the molecule is a key feature, with the relative orientation of the substituents being crucial for determining the most stable conformer. For this compound, computational studies would identify the most stable conformer by systematically rotating the C-O bond of the methoxy group and the C-C bond of the aldehyde group and calculating the energy of each resulting structure. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Benzaldehydes (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific experimental or theoretical data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value (B3LYP) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C-O (aldehyde) Angle | ~124° |

| C-C-Cl Angle | ~119° |

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, implying higher reactivity. In substituted benzaldehydes, the HOMO is typically localized over the electron-rich aromatic ring and the methoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and the π-system of the ring. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and prediction of the molecule's electronic behavior.

Table 2: Representative Frontier Orbital Energies for Substituted Benzaldehydes (Note: This table illustrates typical data obtained from DFT/B3LYP calculations for similar molecules, as specific values for this compound are not available in the cited literature.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. They are invaluable for identifying the electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carbonyl and methoxy groups. Conversely, regions of positive potential (colored blue) are electron-deficient and are the preferred sites for nucleophilic attack. These positive regions are typically found around the hydrogen atoms and the carbonyl carbon. The MEP surface thus provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive concepts of bonds, lone pairs, and core orbitals.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational analysis through DFT calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes.

Comparing the calculated spectrum with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. The calculations allow for the unambiguous assignment of specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-Cl stretch, the C-O stretches of the methoxy group, and the various C-H and C-C vibrations of the aromatic ring.

Table 3: Representative Calculated Vibrational Frequencies for Substituted Benzaldehydes (Note: This table illustrates typical data from DFT calculations for similar molecules. Calculated frequencies are often scaled to better match experimental values. Specific data for this compound is not available in the cited literature.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-H (aldehyde) Stretch | ~2850 cm⁻¹ |

| C=O (aldehyde) Stretch | ~1700 cm⁻¹ |

| C=C (aromatic) Stretch | ~1600 cm⁻¹ |

| C-O (methoxy) Stretch | ~1250 cm⁻¹ |

Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for example, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

By condensing these values onto individual atomic sites, one can rank the atoms by their reactivity. The site with the highest value for f+ is the most likely to undergo nucleophilic attack, while the site with the highest f- value is the most susceptible to electrophilic attack. Related descriptors like local softness (the product of the condensed Fukui function and the global softness) also provide detailed insight into the local reactivity and selectivity of the molecule, guiding the prediction of its chemical behavior in reactions.

Quantum Chemical Methods

Quantum chemical methods are employed to calculate the electronic structure and energy of molecules. These calculations can predict molecular geometries, reaction energies, and various spectroscopic properties, providing a fundamental understanding of a molecule's behavior.

Ab initio (from first principles) quantum calculations are used to study reaction pathways without reliance on empirical parameters. For molecules like this compound, these methods are instrumental in mapping out the energetic landscape of chemical transformations. A common application is the study of acetalization reactions, where the benzaldehyde (B42025) reacts with an alcohol in the presence of an acid catalyst. scispace.comeudl.eu

The process involves several key computational steps:

Geometry Optimization : The three-dimensional structures of the reactant (this compound), catalyst, intermediates, transition states, and final products are optimized to find the lowest energy conformation for each. scispace.com Methods like the Hartree-Fock (HF) or Density Functional Theory (DFT) with basis sets such as 6-31G* are commonly used for this purpose. scispace.comasianpubs.orgacs.org

Energy Calculation : Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities. asianpubs.org This helps in identifying the most plausible reaction mechanism by comparing the energy barriers of different potential pathways.

Intermediate Characterization : The calculations can characterize transient species, such as protonated intermediates and hemiacetals, which may be too unstable to isolate and study experimentally. scispace.comeudl.eu For instance, in an acid-catalyzed reaction, the initial step is the protonation of the carbonyl oxygen, leading to a resonance-stabilized carbocation intermediate. scispace.com The subsequent nucleophilic attack by an alcohol molecule forms a labile hemiacetal.

A hypothetical reaction pathway for the acid-catalyzed acetalization of this compound could be analyzed as follows:

| Reaction Stage | Description | Relative Energy (kJ/mol) (Hypothetical) |

| Reactants | This compound + Methanol | 0 |

| Intermediate 1 | Protonated benzaldehyde | +25 |

| Intermediate 2 | Hemiacetal intermediate | +450 |

| Intermediate 3 | Protonated hemiacetal followed by water loss | +510 |

| Product | Acetal product | -15 |

This table is interactive. Click on the headers to sort the data. The energy values illustrate that intermediates like the hemiacetal are significantly less stable (higher energy) than both the reactants and the final product, which is consistent with computational studies on similar aldehydes. eudl.euasianpubs.org

Semi-empirical methods offer a computationally less intensive alternative to ab initio calculations by incorporating some experimentally derived parameters into the calculations. redalyc.orgcore.ac.uk These methods, such as AM1 (Austin Model 1), PM3 (Parameterized Model 3), and the more recent RM1 (Recife Model 1), are well-suited for larger molecules and for screening studies. redalyc.orgscielo.br They are particularly useful for calculating bulk properties like electronic characteristics and enthalpies of reaction.

Key applications for this compound include:

Electronic Properties : Semi-empirical calculations can efficiently determine important electronic descriptors. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. redalyc.org Other properties like dipole moments can also be calculated. scielo.br

The accuracy of these methods can be compared:

| Property | Method | Hypothetical Value for this compound | Average Unsigned Error (General) |

| Enthalpy of Formation | AM1 | -160.5 kJ/mol | 11.15 kcal/mol scielo.br |

| Enthalpy of Formation | PM3 | -175.2 kJ/mol | 7.98 kcal/mol scielo.br |

| Enthalpy of Formation | RM1 | -171.8 kJ/mol | 5.77 kcal/mol scielo.br |

| Dipole Moment | RM1 | 3.8 D | 0.34 D scielo.br |

| HOMO Energy | PM3 | -9.5 eV | N/A |

| LUMO Energy | PM3 | -1.2 eV | N/A |

This table is interactive. Users can sort the columns to compare methods. The data shows that newer methods like RM1 generally offer improved accuracy for properties like enthalpy of formation compared to older methods like AM1 and PM3. scielo.br

Ab Initio Calculations for Reaction Mechanisms and Intermediate Characterization

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for studying its interactions with biological macromolecules, such as enzymes or receptors. rsc.orgajchem-a.com

After an initial binding pose is predicted by molecular docking, MD simulations can be run to validate the stability of the ligand-target complex. rsc.org A typical simulation runs for a duration of 30 to 100 nanoseconds or more, using software packages like GROMACS or Desmond. rsc.orgajchem-a.com The simulation tracks the trajectory of all atoms in the system, providing insights into the dynamic behavior of the complex.

Key analyses from MD simulations include:

| Analysis Parameter | Purpose | Typical Finding |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms over time, indicating the structural stability of the protein-ligand complex. | A stable RMSD trajectory that reaches a plateau suggests the complex is in an equilibrium state. rsc.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding. | High RMSF values may indicate flexible loops, while low values correspond to stable secondary structures like alpha-helices or beta-sheets. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent, providing insights into conformational changes and ligand burial within the binding site. | A decrease in SASA for the ligand can confirm it remains buried and stably bound within the protein's active site. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | The persistence of key hydrogen bonds throughout the simulation confirms their importance in stabilizing the interaction. rsc.org |

This interactive table summarizes the key outputs of MD simulations. These analyses provide a dynamic picture of the ligand-receptor interaction, complementing the static view offered by molecular docking. nih.gov

Structure-Mechanism Relationship Studies

These studies aim to connect the chemical structure of a molecule to its mechanism of action, often in a biological context. By systematically modifying the structure of this compound and evaluating the effects, researchers can infer which molecular features are critical for its activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the biological activity of a series of compounds with their physicochemical properties or "descriptors". nih.gov To build a QSAR model for derivatives of this compound, one would:

Synthesize a library of analogues with variations at different positions.

Measure a specific biological activity (e.g., enzyme inhibition, cytotoxicity) for all compounds. nih.gov

Calculate a range of molecular descriptors for each analogue.

Use statistical methods, like stepwise regression, to build a mathematical equation linking the descriptors to the activity. nih.gov

The resulting QSAR model provides mechanistic insights by highlighting the descriptors that have the most significant impact on activity. mdpi.com For example, a model might reveal that activity is positively correlated with the electron-withdrawing capacity of a substituent or negatively correlated with its steric bulk. nih.govmdpi.com

| Descriptor Type | Specific Descriptors | Potential Mechanistic Insight |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Governs electrostatic or orbital-controlled interactions with a target. nih.gov |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Defines the size and shape requirements for fitting into a binding pocket. mdpi.com |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the importance of hydrophobic interactions for binding or membrane permeation. mdpi.com |

| Topological | Connectivity indices | Relates molecular branching and structure to activity. |

This interactive table lists common descriptors used in QSAR studies. Such models can guide the design of more potent compounds by predicting the activity of new, unsynthesized derivatives. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein or enzyme). ajchem-a.comundikma.ac.id Using software like AutoDock Vina, researchers can place the ligand into the active site of a target protein whose 3D structure is known (e.g., from the Protein Data Bank). ajchem-a.com

The primary outputs of a docking simulation are:

Binding Energy/Docking Score : A value, typically in kcal/mol, that estimates the binding affinity. A more negative value suggests a stronger, more favorable interaction. undikma.ac.id

Binding Pose : The predicted 3D orientation of the ligand within the binding site.

Intermolecular Interactions : Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the amino acid residues of the receptor. ajchem-a.com

For example, docking this compound into a hypothetical enzyme active site might yield the following results:

| Target Protein (Hypothetical PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Histone Deacetylase 2 (4LXZ) | -6.8 | HIS 145, TYR 308 | Hydrogen Bond with aldehyde oxygen |

| Histone Deacetylase 2 (4LXZ) | -6.8 | PHE 155, PHE 210 | Hydrophobic interaction with chlorophenyl ring |

| Estrogen Receptor α (3ERT) | -7.1 | ARG 394, GLU 353 | Hydrogen Bond with methoxy group |

| Estrogen Receptor α (3ERT) | -7.1 | LEU 387, LEU 391 | Hydrophobic interaction with chlorophenyl ring |

This interactive table presents hypothetical docking results. This information is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design, where the ligand's structure can be modified to improve its interactions with the target. nih.govundikma.ac.id

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights

Theoretical Evaluation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and confirming the spectroscopic properties of complex organic molecules. For benzaldehyde derivatives, these computational approaches provide valuable insights into their structural and electronic characteristics.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR spectra. Studies on related compounds, such as 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192), have demonstrated that chemical shifts computed using the GIAO method show strong agreement with experimental findings. researchgate.net This correlation validates the optimized molecular geometry and provides a deeper understanding of the electronic environment of the nuclei. For instance, in a study on a curcumin (B1669340) analog containing methoxy and chloro substituents, theoretical DFT spectra for ¹H and ¹³C-NMR were found to be in excellent agreement with experimental data, confirming the proposed chemical structure. mdpi.com A comparison of theoretical and experimental values for a related compound highlights the accuracy of these methods. mdpi.com

Table 1: Comparison of Experimental and Theoretical Chemical Shifts for a Curcumin Analog

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C₅′-OCH₃ (¹H) | 3.67 | 3.77 |

| C₅′-OCH₃ (¹³C) | 54.00 | 55.58 |

Source: Adapted from a study on a novel curcumin analog. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to analyze electronic properties and predict UV-Vis absorption spectra. researchgate.net These calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and reactivity of the molecule. Theoretical studies on similar aromatic aldehydes have successfully correlated calculated electronic transitions with experimentally observed UV-Vis spectra. mdpi.com For example, the investigation of a curcumin analog showed that DFT calculations could accurately predict the solvatochromism effect observed in its UV-visible spectra across different solvents like toluene (B28343), acetonitrile, and methanol. mdpi.com

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in modern photonics and optoelectronics, including optical switching and signal processing. tandfonline.com Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The investigation of these properties in molecules like this compound is often carried out using quantum chemical calculations.

The NLO behavior of a molecule is primarily described by its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). tandfonline.com Computational methods, such as DFT with specific functionals like B3LYP, are used to calculate these parameters. tandfonline.comresearchgate.net The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups in this compound suggests that it may possess NLO properties.

Research on structurally similar compounds provides a framework for understanding its potential NLO activity. For instance, ab initio calculations on a Schiff base derived from 2-hydroxy-3-methoxy-benzaldehyde revealed good nonlinear optical properties. researchgate.net In another study, the NLO properties of 4-Ethoxy-3-Methoxy Benzaldehyde were computed, and its first-order hyperpolarizability was found to be approximately 12 times greater than that of urea (B33335), a standard reference material for NLO studies. tandfonline.com This significant enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. tandfonline.com

Table 2: Calculated NLO Properties for 4-Ethoxy-3-Methoxy Benzaldehyde

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 7.155 | Debye |

| Polarizability (α) | -3.003 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 4.247 x 10⁻³⁰ | esu |

Source: Theoretical calculations using the B3LYP/6-311++G(d,p) basis set. tandfonline.com

These theoretical investigations are vital for screening and designing new organic materials with high NLO efficiency, guiding synthetic efforts toward molecules with optimized properties for technological applications.

Applications in Medicinal Chemistry Research Scaffolds and Mechanistic Biological Inquiry

Design and Synthesis of Novel Heterocyclic Scaffolds

The reactivity of the aldehyde functional group, combined with the electronic effects of the chloro and methoxy (B1213986) substituents on the phenyl ring, makes 2-Chloro-5-methoxybenzaldehyde a versatile precursor for constructing a variety of complex molecular architectures.